

N-Acetylsulfanilamide-13C6: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Acetylsulfanilamide-13C6*

Cat. No.: *B15553321*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of **N-Acetylsulfanilamide-13C6**, a stable isotope-labeled derivative of N-Acetylsulfanilamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and quantitative analysis, where such labeled compounds are instrumental as internal standards.

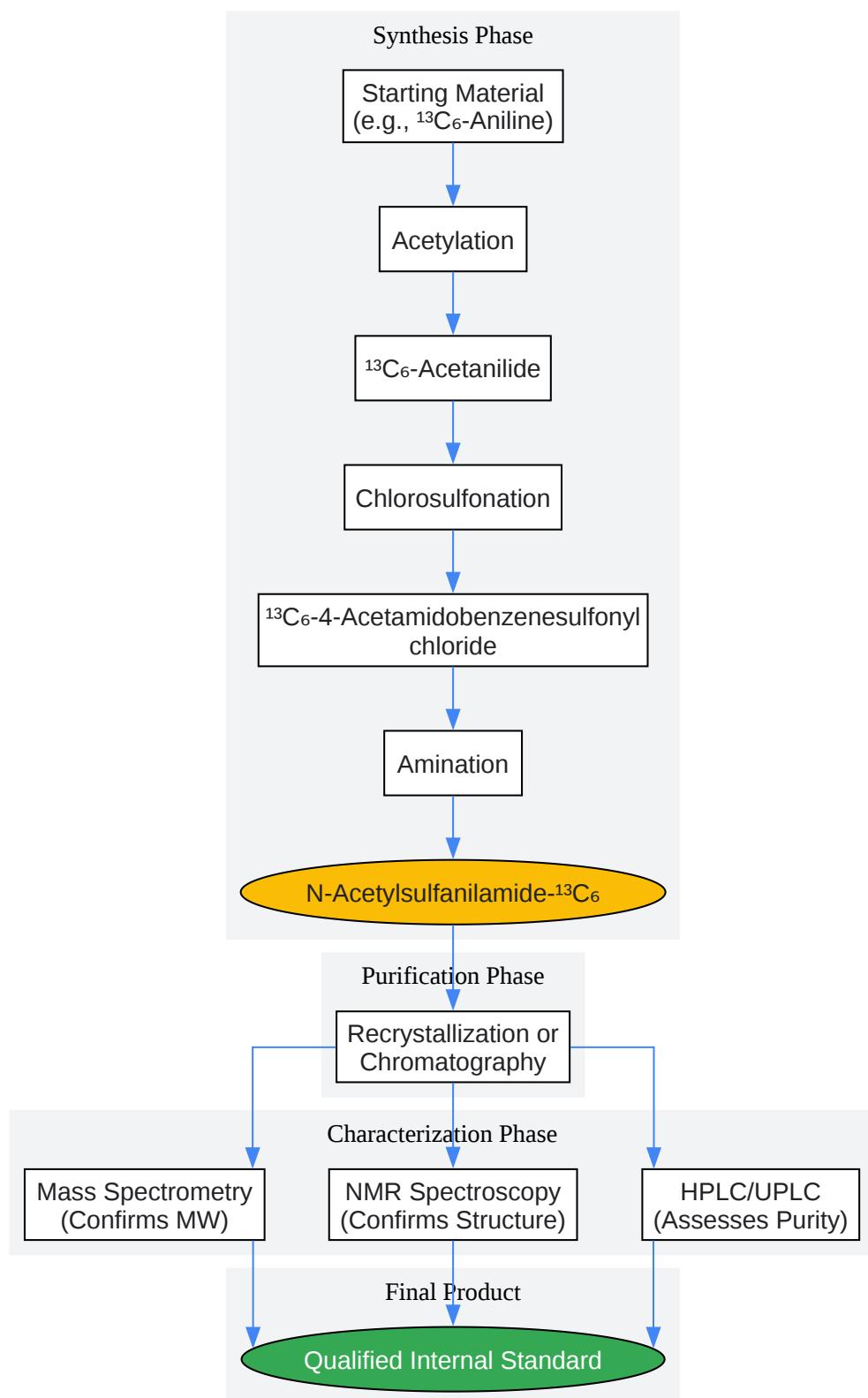
Core Physical and Chemical Properties

N-Acetylsulfanilamide-13C6 is the 13C-labeled version of N-Acetylsulfanilamide, containing six carbon-13 isotopes in the benzene ring.^[1] While extensive experimental data on the physical properties of the 13C6-labeled compound is not readily available in public literature, the properties are presumed to be nearly identical to its unlabeled counterpart. The primary difference lies in the molecular weight due to the presence of the heavier carbon isotopes.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of both N-Acetylsulfanilamide and its 13C6-labeled form for comparative purposes.

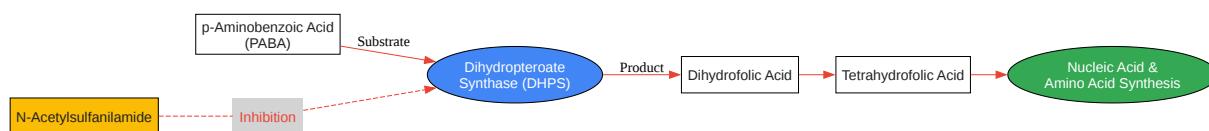
Property	N- Acetylsulfanilamid e	N- Acetylsulfanilamid e-13C6	Data Source
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃ S	¹³ C ₆ C ₂ H ₁₀ N ₂ O ₃ S	[2] [3]
Molecular Weight	214.24 g/mol	220.20 g/mol	[2] [4]
Melting Point	214-217 °C	Not specified (expected to be similar to unlabeled)	[5] [6]
Density	~1.4 g/cm ³	Not specified (expected to be similar to unlabeled)	[5]
Appearance	White to off-white crystalline powder	Not specified (expected to be similar to unlabeled)	[7]
Solubility	Slightly soluble in water; Soluble in ethanol and acetone.	Not specified (expected to be similar to unlabeled)	[7]
LogP (Octanol/Water Partition Coefficient)	0.292 (Calculated)	Not specified (expected to be similar to unlabeled)	[3]
Hydrogen Bond Donor Count	2	2	[4]
Hydrogen Bond Acceptor Count	4	4	[4]
Rotatable Bond Count	2	2	[4]


Experimental Protocols

Detailed experimental protocols for the physical characterization of **N-Acetylsulfanilamide-13C6** are not widely published. However, standard analytical techniques are employed for the characterization of such labeled compounds. The synthesis and characterization of related

sulfanilamide derivatives often involve techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry to confirm the chemical structure and purity.^{[8][9]}

General Protocol for Synthesis and Characterization


A general workflow for the synthesis and characterization of a ¹³C-labeled compound like **N-Acetylsulfanilamide-13C6** is outlined below. This process ensures the final product meets the required specifications for use as an internal standard in analytical assays.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and characterization of **N-Acetylsulfanilamide-13C6**.

Biological Context: Mechanism of Action

N-Acetylsulfanilamide belongs to the sulfonamide class of antibiotics. The primary mechanism of action for sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).^[10] This enzyme is crucial for the synthesis of folic acid, a vital component for DNA and protein synthesis in bacteria. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, inhibiting the growth and replication of susceptible bacteria.^{[7][10]}

[Click to download full resolution via product page](#)

Caption: The inhibitory effect of N-Acetylsulfanilamide on the bacterial folic acid synthesis pathway.

This guide provides a foundational understanding of the physical properties and relevant biological context of **N-Acetylsulfanilamide-13C6**. For specific applications, further experimental validation is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Buy N4-Acetylsulfanilamide-(ring-13C6), VETRANAL(TM), analytical standard [smolecule.com]
- 3. N-acetylsulfanilamide - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Acetylsulfanilamide (4-Acetamidobenzenesulfonamide) | Others 12 | 121-61-9 | Invivochem [invivochem.com]
- 6. chembk.com [chembk.com]
- 7. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 8. Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [N-Acetylsulfanilamide-13C6: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15553321#n-acetylsulfanilamide-13c6-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com